A Technical Guide to 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl: A Key Precursor in Advanced Catalysis
A Technical Guide to 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl: A Key Precursor in Advanced Catalysis
Abstract
This technical guide provides an in-depth analysis of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl, a sterically demanding biaryl iodide that serves as a critical intermediate in synthetic organic chemistry. The unique structural architecture of this compound, characterized by bulky triisopropyl and electron-donating methoxy groups, makes it an essential building block for a class of highly effective phosphine ligands. This document details its physicochemical properties, provides insights into its synthesis through analogous and established methodologies, discusses its primary application as a precursor to the renowned BrettPhos ligand, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who utilize cross-coupling catalysis and require a deeper understanding of the foundational components that enable these powerful transformations.
Introduction: The Significance of Steric Hindrance
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The efficacy of these reactions is profoundly dependent on the design of the ancillary ligand bound to the palladium center. Sterically hindered biaryl phosphine ligands have emerged as a particularly effective class, capable of promoting challenging coupling reactions with high efficiency and selectivity.[2]
2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS 1070663-76-1) is a cornerstone intermediate for the synthesis of such advanced ligands. Its defining feature is the highly congested ortho-substituted biaryl backbone, which, once incorporated into a phosphine ligand, creates a bulky, electron-rich environment around the metal center. This steric bulk is not a flaw; it is a design feature that facilitates the crucial reductive elimination step in the catalytic cycle, particularly for forming challenging bonds involving unreactive substrates.[3] This guide illuminates the properties and synthesis of this key precursor, providing the foundational knowledge necessary for its effective utilization in the synthesis of next-generation catalysts.
Physicochemical and Safety Data
A comprehensive understanding of a compound's properties is paramount for its successful application and safe handling in a laboratory setting. The key data for 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl are summarized below.
Properties Overview
| Property | Value | Source |
| CAS Number | 1070663-76-1 | [4] |
| Molecular Formula | C₂₃H₃₁IO₂ | [4] |
| Molecular Weight | 466.4 g/mol | [4] |
| IUPAC Name | 2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | [4] |
| Melting Point | 189-191 °C | [5] |
| Appearance | White crystalline solid (typical) | [6] |
| Solubility | Soluble in organic solvents like THF, toluene, and dichloromethane. | Inferred from synthetic protocols |
Safety and Hazard Information
This compound is classified as an irritant and is hazardous to the aquatic environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[4] |
| H319 | Causes serious eye irritation.[4] |
| H335 | May cause respiratory irritation.[4] |
| H410 | Very toxic to aquatic life with long lasting effects.[4] |
Synthesis of the Biaryl Core: A Mechanistic Perspective
The choice of a benzyne-based route is causal and deliberate. Traditional cross-coupling methods, like Suzuki or Negishi reactions, can be challenging for creating such sterically hindered tetra-ortho-substituted biaryls due to the difficulty of bringing two bulky coupling partners together.[8] The benzyne intermediate, being highly reactive and planar, offers a different geometric approach to forming the critical C-C bond.
Representative Synthetic Protocol (for Bromo-Analogue)
The following protocol is adapted from the published synthesis of the bromo-analogue and serves as an authoritative guide to the underlying chemistry.[7]
Step 1: Grignard Reagent Formation.
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An oven-dried flask equipped with a magnetic stir bar and reflux condenser is charged with magnesium turnings.
-
The apparatus is purged with argon, and anhydrous THF is added, followed by 2,4,6-triisopropylbromobenzene. The mixture is heated to initiate the formation of the Grignard reagent (2,4,6-triisopropylphenylmagnesium bromide).
Step 2: Benzyne Generation and Trapping.
-
In a separate argon-flushed, oven-dried flask, anhydrous THF is cooled.
-
1,4-dimethoxy-2-fluorobenzene is added, followed by the dropwise addition of n-butyllithium (n-BuLi). The n-BuLi acts as a strong base to deprotonate the position ortho to the fluorine, which subsequently eliminates lithium fluoride to generate the highly reactive 1,4-dimethoxybenzyne intermediate.
-
The previously prepared Grignard reagent solution is then transferred via cannula into the benzyne-containing flask. The bulky nucleophilic Grignard reagent attacks the benzyne, forming a new C-C bond and generating a biaryl-lithium intermediate.
Step 3: Halogenation.
-
The reaction mixture is cooled, and a solution of bromine (or iodine for the target compound) in an appropriate solvent is added to quench the biaryl-lithium intermediate. This step introduces the halogen at the 2-position of the dimethoxy-substituted ring.
-
The reaction is worked up using standard aqueous procedures, and the crude product is purified by crystallization to yield the pure biaryl halide.
Caption: Workflow for the synthesis of the sterically hindered biaryl halide core.
Spectroscopic Characterization (of Bromo-Analogue)
Confirmation of the structure is achieved through standard spectroscopic methods. The data for the bromo-analogue provides an excellent reference point for what to expect for the iodo-compound.[7]
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¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by two singlets for the aromatic protons on the triisopropylphenyl ring (~7.05 ppm) and two doublets for the protons on the dimethoxy-substituted ring (~6.87 ppm). The methoxy groups appear as distinct singlets (~3.91 and 3.66 ppm). The isopropyl protons show a characteristic septet for the CH and doublets for the methyl groups.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum shows the expected number of aromatic and aliphatic carbons. Key signals include those for the carbon atoms bearing the methoxy groups (~152.5, 150.2 ppm) and the carbon bearing the bromine atom (~116.0 ppm).
Core Application: Synthesis of BrettPhos
The primary and most significant application of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl is its role as the direct precursor to BrettPhos, a highly effective and commercially important dialkylbiaryl phosphine ligand.[6][9] BrettPhos and similar ligands are prized for their ability to catalyze a wide array of challenging cross-coupling reactions, including C-N bond formation (Buchwald-Hartwig amination) and C-F bond formation.[1][10]
Transformation to BrettPhos
The conversion of the iodo-biphenyl precursor to the final phosphine ligand is a direct and efficient process, typically involving a lithium-halogen exchange followed by reaction with an electrophilic phosphorus source.
Step-by-Step Methodology:
-
The starting material, 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl, is dissolved in an anhydrous etheral solvent such as THF under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
An organolithium reagent, typically n-butyllithium, is added dropwise. This performs a lithium-iodine exchange, replacing the iodine atom with lithium to form a highly nucleophilic aryllithium species.
-
After a brief stirring period, an electrophilic phosphine source, dicyclohexylphosphinous chloride (Cy₂PCl), is added to the reaction mixture.
-
The aryllithium attacks the phosphorus center, displacing the chloride and forming the desired P-C bond.
-
The reaction is slowly warmed to room temperature and then quenched. After an extractive workup and purification (e.g., chromatography or crystallization), BrettPhos is isolated as a solid.
Caption: Synthetic conversion of the iodo-biphenyl precursor to BrettPhos.
Conclusion
2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl is more than a mere chemical intermediate; it is an enabling molecule. Its synthesis, while requiring careful execution due to the generation of reactive intermediates, provides access to a molecular scaffold that is fundamental to the performance of some of the most powerful catalysts in the synthetic chemist's toolbox. Understanding the synthesis and application of this precursor is essential for any researcher aiming to leverage the full potential of modern cross-coupling chemistry for the efficient construction of complex molecules, from pharmaceuticals to advanced materials.
References
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. J. Org. Chem., 73, 162-167.
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett.
- Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).
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PubChem. (n.d.). 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl. Retrieved from [Link]
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LookChem. (n.d.). 2-Iodo-2',4',6'-triisopropyl-3,6-diMethoxy-1,1'-biphenyl. Retrieved from [Link]
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Hoshiya, N., & Buchwald, S. L. (2012). An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands. PMC. Retrieved from [Link]
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ResearchGate. (2012). An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands. Retrieved from [Link]
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PubChem. (n.d.). 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl. Retrieved from [Link]
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Latintos. (2011). BrettPhos, an organic compound and ligand named after Brett Fors of MIT's Buchwald Lab. Retrieved from [Link]
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LookChem. (n.d.). 2-Iodo-2',4',6'-triisopropyl-3,6-diMethoxy-1,1'-biphenyl. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). Retrieved from [Link]
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